molecular formula C17H18F3NO4 B6348335 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-38-3

4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348335
CAS RN: 1326814-38-3
M. Wt: 357.32 g/mol
InChI Key: NDVPRSPEVYFYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as TFM-BODCA, is an important organic compound with a wide range of applications in scientific research. TFM-BODCA has been used in a variety of experiments, from organic synthesis to biochemical studies.

Scientific Research Applications

4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been used in a variety of scientific research experiments. It has been used as a reagent in organic synthesis, for the preparation of compounds with important biological activities. It has also been used as a building block for the synthesis of polymers. 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has also been used in biochemical studies, such as the determination of enzyme activity and the study of enzyme-catalyzed reactions.

Mechanism of Action

4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is an organic compound that acts as an acid-base catalyst in biochemical reactions. It is able to donate a proton to a substrate, which increases the rate of the reaction by lowering the activation energy. 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can also act as a nucleophile, attacking electrophilic centers in the substrate and forming covalent bonds.
Biochemical and Physiological Effects
4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as lipases and proteases. 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have an inhibitory effect on the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is stable under a variety of conditions. It is also relatively non-toxic, making it safe to handle and use in experiments. However, 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not completely inert and can react with certain compounds, which can lead to unwanted side reactions.

Future Directions

4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research, and there are a number of potential future directions for its use. One potential area of research is the use of 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid as a drug delivery system. 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could also be used in the synthesis of new compounds with potential therapeutic applications. Other potential areas of research include the use of 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the synthesis of polymers, and the study of its biochemical and physiological effects.

Synthesis Methods

4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be synthesized using various methods. The most common method is the reaction of 4-trifluoromethylbenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of anhydrous aluminum chloride. This reaction yields 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid as the major product, with minor amounts of byproducts. Other methods of synthesis, such as the reaction of 4-trifluoromethylbenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of anhydrous zinc chloride, have also been used.

properties

IUPAC Name

4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4/c18-17(19,20)12-6-4-11(5-7-12)14(22)21-13(15(23)24)10-25-16(21)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVPRSPEVYFYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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